

An In-depth Technical Guide to the cGAS Inhibitor G150

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cGAS-IN-2

Cat. No.: B12363450

[Get Quote](#)

This guide provides a detailed overview of the potent and selective human cyclic GMP-AMP synthase (cGAS) inhibitor, G150. It is intended for researchers, scientists, and drug development professionals working on the cGAS-STING pathway and related inflammatory and autoimmune diseases. This document covers the chemical structure, a representative synthesis, biological activity, and detailed experimental protocols for the characterization of cGAS inhibitors like G150.

Introduction to cGAS and the Therapeutic Potential of Its Inhibition

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in innate immunity. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal associated with pathogens or cellular damage—cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.^[1] 2'3'-cGAMP then binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), which is located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoinflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors of cGAS is a promising therapeutic strategy for these conditions.

G150 is a potent and selective inhibitor of human cGAS that has demonstrated efficacy in cellular models.[2][3][4]

Chemical Structure and Properties of G150

G150 is a small molecule inhibitor characterized by a central pyridinyl ether scaffold. Its structure is presented below.

Chemical Name: 2-(azetidin-1-yl)-N-(6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-yl)acetamide

Molecular Formula: C₂₇H₂₃Cl₃N₄O₃

Molecular Weight: 573.86 g/mol

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Representative Synthesis of G150

A detailed, step-by-step synthesis protocol for G150 has not been made publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the Ullmann condensation for the formation of the diaryl ether bond and standard amidation reactions. The following represents a hypothetical, multi-step synthesis.

Step 1: Synthesis of the Pyridinyl Ether Core via Ullmann Condensation

The key diaryl ether linkage in G150 can be formed through a copper-catalyzed Ullmann condensation between a dihalogenated pyridine and 3-chlorophenol.

- Reactants: 2,6-dichloro-5-(2,4-dichlorobenzyl)pyridine and 3-chlorophenol.

- Catalyst: Copper(I) iodide (CuI) with a ligand such as picolinic acid.
- Base: Potassium phosphate (K_3PO_4) or cesium carbonate (Cs_2CO_3).
- Solvent: A high-boiling polar solvent like DMSO or DMF.
- Procedure: The reactants, catalyst, and base are heated in the solvent under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product, 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine, is isolated and purified using column chromatography.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Amine

The remaining chlorine atom on the pyridine ring can be displaced by an amino group, which will later be acylated.

- Reactants: 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine and a source of ammonia or a protected amine.
- Conditions: This can be achieved under high pressure and temperature, or through a palladium-catalyzed Buchwald-Hartwig amination. For the latter, a palladium catalyst (e.g., $Pd_2(dbu)_3$) and a suitable phosphine ligand (e.g., Xantphos) would be used with a base like sodium tert-butoxide.
- Procedure: The reactants are combined with the catalyst system in a suitable solvent (e.g., toluene) and heated. The resulting 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-amine is then purified.

Step 3: Acylation of the Amine

The final acetamide side chain is installed by acylating the newly introduced amino group.

- Reactants: 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-amine and 2-(azetidin-1-yl)acetyl chloride.
- Base: A non-nucleophilic base such as triethylamine or pyridine.
- Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

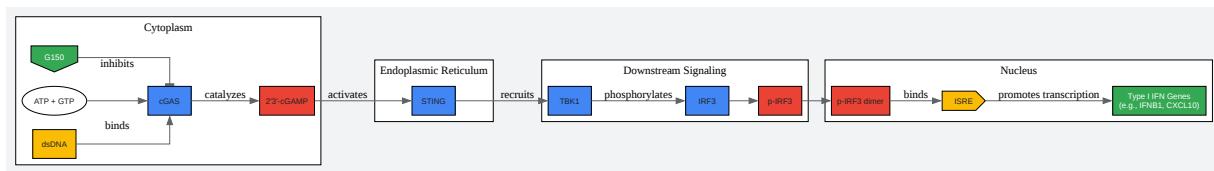
- Procedure: The acetyl chloride is added to a solution of the amine and base at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The final product, G150, is isolated and purified by chromatography.

Quantitative Biological Data

G150 has been characterized as a highly potent inhibitor of human cGAS with good cellular activity. The available quantitative data is summarized in the tables below.

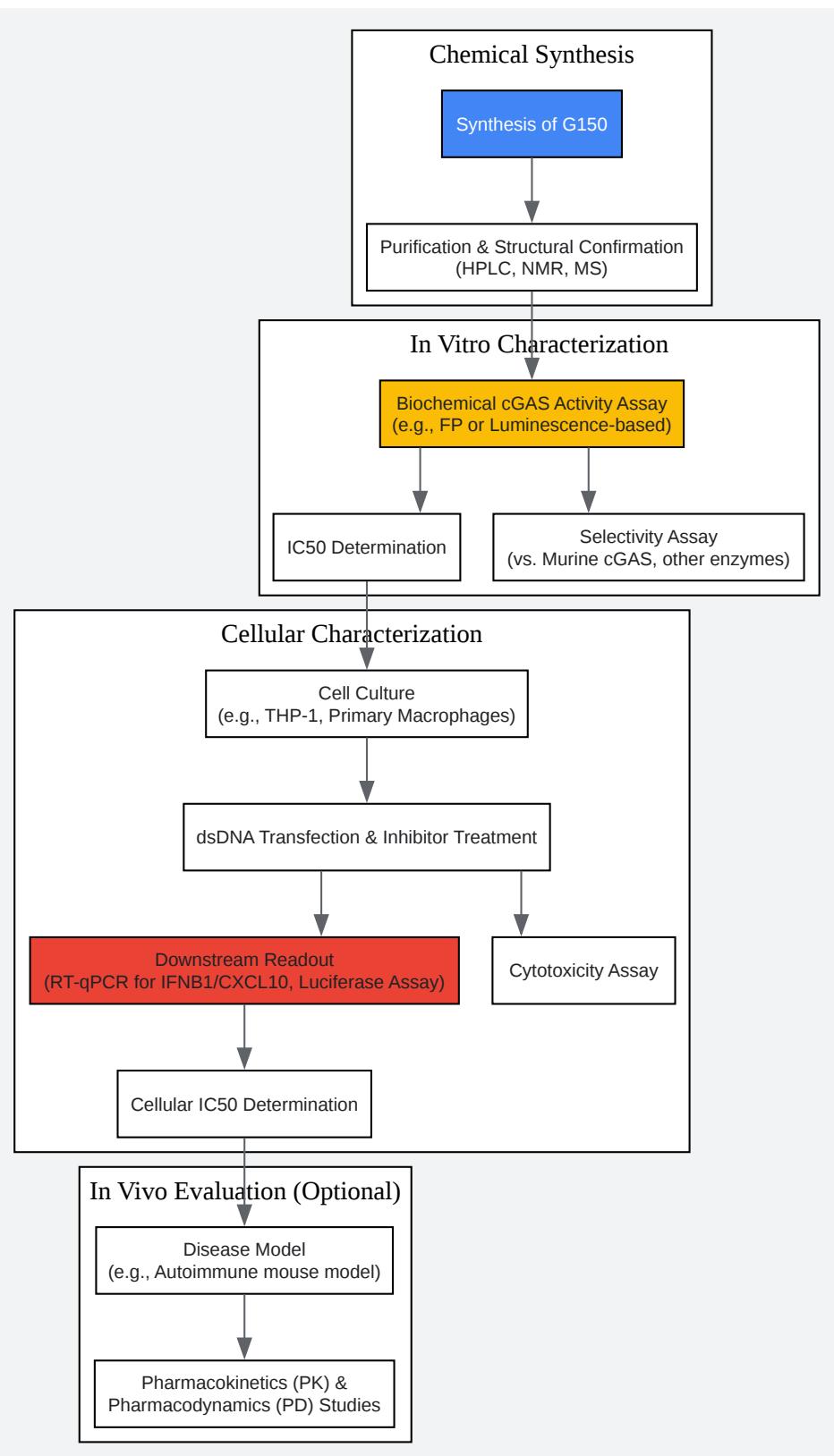
Table 1: In Vitro Inhibitory Activity of G150

Target	Assay Type	IC ₅₀ (nM)	Reference
Human cGAS	Biochemical (unspecified)	10.2	[2][3][4]
Murine cGAS	Biochemical (unspecified)	Inactive	[2][3]


Table 2: Cellular Inhibitory Activity of G150

Cell Type	Stimulation	Readout	IC ₅₀ (μM)	Reference
Human THP-1 cells	dsDNA	IFNB1 mRNA	1.96	[2]
Human THP-1 cells	dsDNA	CXCL10 mRNA	~7.5	[2]
Primary Human Macrophages	dsDNA	IFNB1 mRNA	≤ 1	[2]
Primary Human Macrophages	dsDNA	CXCL10 mRNA	≤ 1	[2]

No publicly available data on the binding affinity (Kd) or pharmacokinetic properties of G150 was found.


Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the cGAS-STING signaling pathway and a general experimental workflow for the characterization of a cGAS inhibitor like G150.

[Click to download full resolution via product page](#)

Caption: The cGAS-STING signaling pathway and the inhibitory action of G150.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
- 4. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the cGAS Inhibitor G150]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12363450#cgas-in-2-chemical-structure-and-synthesis\]](https://www.benchchem.com/product/b12363450#cgas-in-2-chemical-structure-and-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com